3-(6-Aminopyridin-3-yl)benzamide, also known as N-(6-aminopyridin-3-yl)benzamide, is a compound with the molecular formula and a molecular weight of 213.23 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-tubercular agent and in cancer therapy. It is classified as an aromatic amide, characterized by the presence of a benzene ring and an amine group attached to a pyridine ring.
The synthesis of 3-(6-aminopyridin-3-yl)benzamide can be achieved through various methods:
The molecular structure of 3-(6-aminopyridin-3-yl)benzamide features:
This structure allows for various interactions with biological targets, contributing to its pharmacological properties.
3-(6-Aminopyridin-3-yl)benzamide has been studied for its reactivity in several chemical reactions:
The compound's mechanism involves binding to target proteins and disrupting their functions, leading to inhibited cell proliferation and bacterial growth.
The mechanism of action for 3-(6-Aminopyridin-3-yl)benzamide primarily revolves around its interaction with specific protein targets:
Research indicates that derivatives of this compound have shown IC50 values as low as 0.04 μM against certain cancer cell lines, demonstrating its potential efficacy .
Relevant analyses include NMR spectroscopy for structural confirmation and purity assessment through techniques like high-performance liquid chromatography (HPLC).
The applications of 3-(6-Aminopyridin-3-yl)benzamide are significant in scientific research:
The structural architecture of 3-(6-aminopyridin-3-yl)benzamide derivatives was strategically designed to target Aurora kinase B (AURKB), a serine/threonine kinase overexpressed in diverse malignancies including non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma [1]. AURKB plays a pivotal role in mitotic progression, chromosome segregation, and cytokinesis, with its overexpression linked to tumor aggressiveness, metastasis, and therapy resistance [1] [2]. The molecular design centered on disrupting AURKB-mediated pathways through transcription inhibition, thereby reactivating p53-p21 tumor suppressor signaling and inducing G₂/M cell cycle arrest and apoptosis [2].
The core scaffold integrates a biphenyl-like structure featuring a benzamide moiety linked to a 6-aminopyridine ring. This configuration enables dual targeting capabilities: the benzamide component facilitates DNA/protein interactions through hydrogen bonding, while the aminopyridine moiety mimics ATP-binding motifs for kinase interaction [1] [3]. Computational modeling indicated that substituting the C6 position of the pyridine ring with electron-donating groups (e.g., methyl, methoxy) enhances π-π stacking within the AURKB catalytic cleft, while benzamide N-substituents modulate hydrophobic interactions with adjacent residues [1].
Table 1: Key Structural Features Enabling AURKB Inhibition
Structural Element | Role in AURKB Inhibition | Biological Consequence |
---|---|---|
6-Aminopyridine ring | ATP-binding mimic | Competitive kinase inhibition |
Benzamide carbonyl | Hydrogen bond acceptor | Stabilizes protein-ligand complex |
C3 Benzamide substituents | Hydrophobic pocket interaction | Enhances binding affinity |
Meta-linkage between rings | Optimal spatial orientation | Fits catalytic cleft topology |
The biphenyl core of 3-(6-aminopyridin-3-yl)benzamide derivatives is efficiently constructed via Suzuki-Miyaura cross-coupling, a Pd-catalyzed reaction enabling C–C bond formation between boronic acids/esters and aryl halides. This method offers exceptional functional group tolerance and stereoselectivity for assembling the critical aryl-pyridine linkage [1] [3]. As detailed in Scheme 1 of the foundational study [1], the synthesis employs:
Optimization studies revealed that electron-deficient phosphine ligands (e.g., SPhos, XPhos) suppress protodeboronation side reactions, improving yields to 85–92% [3]. Microwave-assisted coupling (120°C, 30 min) further enhanced efficiency for electron-poor pyridinyl boronic esters, achieving >95% conversion [3]. Post-coupling, the aminopyridine nitrogen is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired acylation during downstream functionalization [1].
Table 2: Optimized Suzuki Coupling Conditions for Scaffold Assembly
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 90 | 10 | 78 |
Pd-XPhos/G3 | CsF | THF | 65 | 6 | 92 |
Pd-SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 89 |
N-acylation of the aminopyridine moiety serves as the primary strategy for introducing structural diversity into the 3-(6-aminopyridin-3-yl)benzamide scaffold. Following Boc deprotection under acidic conditions (HCl/dioxane), the liberated amine undergoes nucleophilic substitution with acyl chlorides, sulfonyl chlorides, or chloroformates [1] [5]:
General acylation procedure [1]:1. Dissolve free amine intermediate (1.0 eq) in anhydrous DMF/CH₂Cl₂ 2. Add DIPEA (3.0 eq) as base at 0°C 3. Treat with acyl chloride (1.2 eq) dropwise 4. Warm to RT, stir 2-4 hours 5. Quench with H₂O, extract with EtOAc
High-yielding reactions (75–90%) are observed with aliphatic acyl chlorides (e.g., cyclopropanecarbonyl chloride, isobutyryl chloride), while sterically hindered substrates require elevated temperatures (50°C) [5]. For less reactive electrophiles, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activate carboxylic acids for amide formation [6].
Structure-activity relationship (SAR) studies identified compound 7l (N-cyclopropyl-3-(6-aminopyridin-3-yl)benzamide) as the most potent derivative, exhibiting an IC₅₀ of 0.04 ± 0.01 μM against A549 lung cancer cells [1] [2]. Critical SAR trends include:
Table 3: Biological Activity of Select Acylated Derivatives
Compound | R Group (Acyl Substituent) | A549 IC₅₀ (μM) | SH-SY5Y IC₅₀ (μM) | Mechanism Highlights |
---|---|---|---|---|
7l | Cyclropanecarbonyl | 0.04 ± 0.01 | 0.12 ± 0.03 | AURKB transcription inhibition |
7d | Iso-butyryl | 0.38 ± 0.05 | 0.87 ± 0.12 | Moderate G2/M arrest |
7p | 4-Chlorobenzoyl | 1.24 ± 0.15 | 2.01 ± 0.21 | Weak p53 activation |
7a | Acetyl | 0.91 ± 0.11 | 1.85 ± 0.19 | Rapid metabolism |
The evolution from quinazolinone-based leads (e.g., FLY-187) to 3-(6-aminopyridin-3-yl)benzamide derivatives addressed critical drug-likeness limitations associated with polycyclic frameworks [1] [3]. FLY-187, a 6-(pyridin-3-yl)quinazolin-4(3H)-one derivative, demonstrated promising antiproliferative activity but suffered from:
Replacement of the quinazolinone with a benzamide moiety reduced molecular complexity (ring count: 3 → 2) and rotatable bonds (from 4 to 6), significantly improving solubility (7l: 28 μg/mL) and logP (7l: 2.8 vs FLY-187: 4.5) [1] [3]. This modification also lowered molecular weight by 45 Da, enhancing ligand efficiency metrics. Crucially, the benzamide linker retained the pharmacophoric distance (≈5.2 Å) between the pyridine nitrogen and benzamide carbonyl oxygen, preserving optimal AURKB binding geometry [3].
Biological evaluations confirmed superior profiles for benzamide derivatives:
Table 4: Drug-Likeness Comparison: Quinazolinone vs Benzamide Scaffolds
Property | FLY-187 (Quinazolinone) | 7l (Benzamide) | Improvement Factor |
---|---|---|---|
Molecular weight | 349.4 g/mol | 304.3 g/mol | ↓13% |
logP (calc) | 4.5 | 2.8 | ↓38% |
Solubility (pH 7.4) | 4.7 μg/mL | 28.1 μg/mL | ↑6.0x |
A549 IC₅₀ | 4.2 μM | 0.04 μM | ↑105x |
H-bond acceptors | 5 | 4 | ↓20% |
Rotatable bonds | 4 | 6 | ↑Flexibility |
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